molecular formula C11H14O2 B8350192 4-(1-Methylallyloxy)anisole

4-(1-Methylallyloxy)anisole

Cat. No.: B8350192
M. Wt: 178.23 g/mol
InChI Key: ZHACEIKQUZYRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methylallyloxy)anisole is a substituted anisole derivative characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and a 1-methylallyloxy (-OCH₂C(CH₂)=CH₂) substituent.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-but-3-en-2-yloxy-4-methoxybenzene

InChI

InChI=1S/C11H14O2/c1-4-9(2)13-11-7-5-10(12-3)6-8-11/h4-9H,1H2,2-3H3

InChI Key

ZHACEIKQUZYRBW-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Anisoles

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OCH₂C(CH₂)=CH₂ C₁₁H₁₄O₂ 178.23 Potential isomerization catalyst; synthetic intermediate (inferred)
4-Fluoroanisole -F C₇H₇FO 126.13 High electronegativity; agrochemical intermediate
4-(Trifluoromethyl)anisole -CF₃ C₈H₇F₃O 176.14 Colorless liquid; solvent in organic synthesis
4-Ethylanisole -CH₂CH₃ C₉H₁₂O 136.19 Volatile aromatic; fragrance component
4-(Chloromethyl)anisole -CH₂Cl C₈H₉ClO 156.61 Reactive in nucleophilic substitutions; pharmaceutical precursor
4-(1-Cyclohexenyl)anisole -C₆H₉ (cyclohexenyl) C₁₃H₁₆O 188.26 Intermediate in materials science; catalytic hydrogenolysis

Reactivity and Catalytic Behavior

  • Alkenyl-Substituted Anisoles : Compounds like 4-(but-1-en-2-yl)anisole undergo catalytic equilibration reactions, where substituent geometry (e.g., E/Z isomerism) dictates reaction pathways. For example, 4-[(E)-but-2-en-2-yl]anisole equilibrates with 4-(but-1-en-2-yl)anisole using bifunctional catalysts, highlighting the role of steric effects in isomer distribution .
  • Halogenated Anisoles : 4-Fluoroanisole and 4-(trifluoromethyl)anisole exhibit enhanced stability under acidic conditions due to electron-withdrawing substituents, making them suitable for high-temperature reactions .
  • Hydrogenolysis: Anisole derivatives with bulky substituents (e.g., cyclohexenyl) produce cycloalkanes (e.g., cyclohexane) and aromatic compounds under hydrogenolysis, whereas simpler substituents (e.g., methoxy) yield phenol as a primary product .

Research Findings

Catalytic Isomerization

Studies on 4-alkenyl anisoles (e.g., 4-(but-1-en-2-yl)anisole) reveal that equilibration reactions achieve >90% conversion at 70°C using 2.5 mol% catalyst loadings. The thermodynamic preference for trans-substituted isomers underscores the influence of substituent geometry on stability .

Hydrogenolysis Pathways

Under hydrogenolysis conditions (activated carbon catalysts), anisole derivatives with cyclic substituents (e.g., cyclohexenyl) produce cyclohexane as the dominant product, while methoxy groups lead to phenol formation. This contrasts with halogenated analogs, which resist ring-opening due to strong C-F bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.